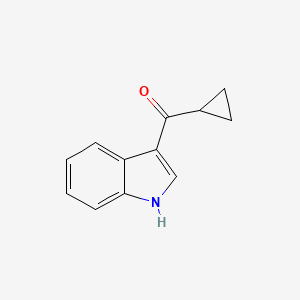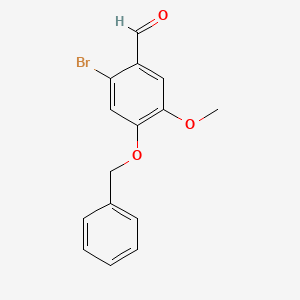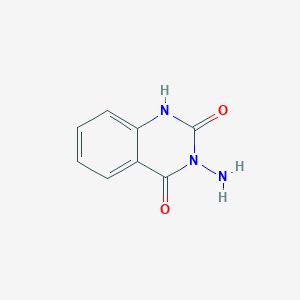
3-(3-Thienyl)pyridine
Overview
Description
“3-(3-Thienyl)pyridine” is a compound with the molecular formula C9H7NS . It is a derivative of pyridine, which is an aromatic heterocyclic compound .
Synthesis Analysis
There are several methods for the synthesis of pyridine derivatives, including 3-(3-Thienyl)pyridine. For instance, one method involves the use of well-defined and highly reactive Pd(II)-NHC catalysts, enabling a Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts . Another method involves the reaction of 2-(3-Thienyl)pyridine with Na[AuCl4]·2H2O to afford adducts, which can be further processed to obtain various pyridine derivatives .
Molecular Structure Analysis
The molecular structure of 3-(3-Thienyl)pyridine consists of a pyridine ring attached to a thiophene ring. The molecular weight of this compound is 161.224 Da .
Chemical Reactions Analysis
The chemical reactions involving 3-(3-Thienyl)pyridine are diverse. For instance, it can undergo auration reactions to form organogold(III) complexes . It has also been observed that alkyl substitutions activate pyridine, favoring electrophilic substitution .
Scientific Research Applications
Synthesis of Anti-inflammatory Agents
“3-(3-Thienyl)pyridine” derivatives have been explored for their potential in the synthesis of anti-inflammatory agents. These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Development of Antituberculosis Drugs
Research indicates that pyridine derivatives, including “3-(3-Thienyl)pyridine,” may be effective in the development of antituberculosis drugs. Their structural properties allow them to act against the bacteria responsible for tuberculosis .
Creation of Antiviral Medications
The structural versatility of “3-(3-Thienyl)pyridine” makes it a candidate for creating antiviral medications. Its ability to interact with various viral enzymes and proteins can lead to the development of new treatments for viral infections .
Optoelectronic Device Manufacturing
“3-(3-Thienyl)pyridine” and its derivatives are being studied for their luminescent properties, which are valuable in the manufacturing of optoelectronic devices. These compounds can be used in the creation of light-emitting diodes and other electronic components that require organic luminescent materials .
Sensor Technology
Due to their luminescent properties, “3-(3-Thienyl)pyridine” derivatives are also utilized in sensor technology. They can be incorporated into sensors that detect environmental changes or chemical substances .
Pharmaceutical Research
In pharmaceutical research, “3-(3-Thienyl)pyridine” is a key scaffold for the development of drugs with various therapeutic effects. Its structure is conducive to modifications that can enhance drug efficacy and reduce toxicity .
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that related compounds, such as pyrimidines, have been reported to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Related compounds like pyrimidines have been reported to impact various biochemical pathways related to inflammation .
Result of Action
Related compounds have been reported to exhibit anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)pyridine | |
CAS RN |
21308-81-6 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

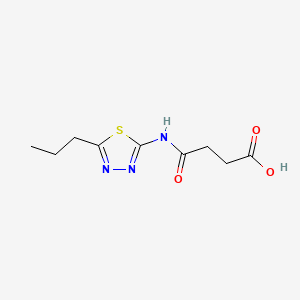


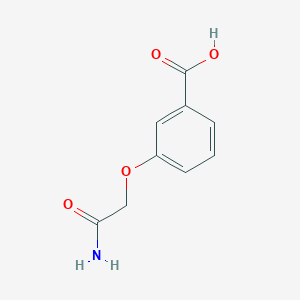
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)

